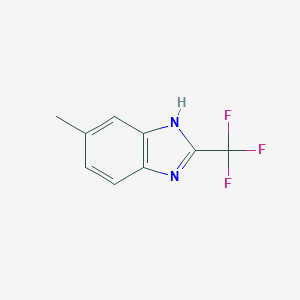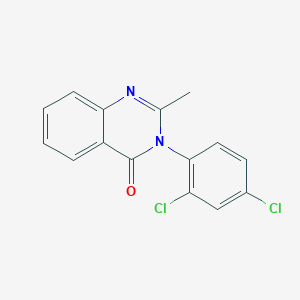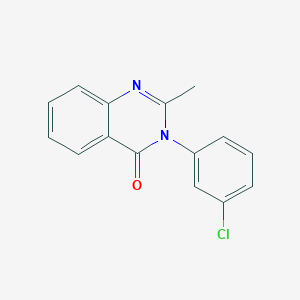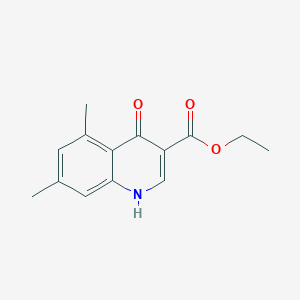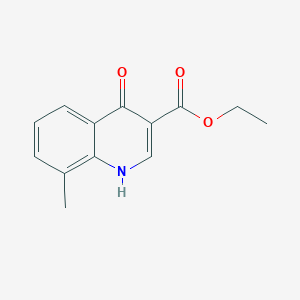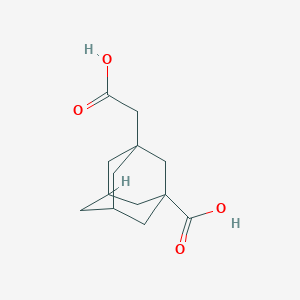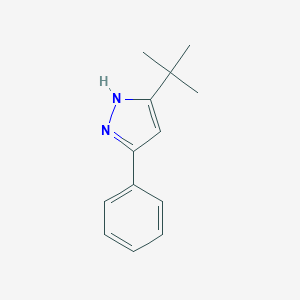
3-tert-butyl-5-phenyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-tert-butyl-5-phenyl-1H-pyrazole is a chemical compound that has been widely studied in scientific research for its potential applications in various fields. It is a pyrazole derivative that has shown promising results in the field of medicine, agriculture, and material science.
Mecanismo De Acción
The mechanism of action of 3-tert-butyl-5-phenyl-1H-pyrazole is not fully understood. However, it has been suggested that it works by inhibiting the activity of certain enzymes and proteins in the body. It has also been shown to interact with specific receptors in the body, leading to various physiological effects.
Efectos Bioquímicos Y Fisiológicos
3-tert-butyl-5-phenyl-1H-pyrazole has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In animal studies, it has been shown to have anti-inflammatory and analgesic effects. It has also been shown to have antiviral effects against certain viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-tert-butyl-5-phenyl-1H-pyrazole in lab experiments is its versatility. It can be used in various fields, including medicine, agriculture, and material science. It is also relatively easy to synthesize and purify. However, there are also limitations to its use. Its mechanism of action is not fully understood, and its potential side effects are not well documented. Additionally, its effectiveness can vary depending on the specific application and the purity of the compound.
Direcciones Futuras
There are many potential future directions for research on 3-tert-butyl-5-phenyl-1H-pyrazole. In the field of medicine, further research could focus on its potential as an anti-inflammatory and anti-tumor agent. In agriculture, research could focus on its potential as a pesticide and herbicide. In material science, research could focus on its potential as a building block for the synthesis of novel materials. Additionally, further research could be conducted to better understand its mechanism of action and potential side effects.
Métodos De Síntesis
The synthesis of 3-tert-butyl-5-phenyl-1H-pyrazole can be achieved through various methods. One of the most common methods is the reaction of 3-tert-butyl-4-oxo-2-pentenal and phenylhydrazine in the presence of a catalyst. Another method involves the reaction of 3-tert-butyl-4-hydroxy-2-pentanone with phenylhydrazine in the presence of an acid catalyst. The yield of the synthesis method can vary depending on the reaction conditions and the purity of the starting materials.
Aplicaciones Científicas De Investigación
3-tert-butyl-5-phenyl-1H-pyrazole has been extensively studied for its potential applications in various fields. In the field of medicine, it has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. In agriculture, it has been used as a pesticide and herbicide. In material science, it has been used as a building block for the synthesis of novel materials.
Propiedades
Número CAS |
62072-12-2 |
|---|---|
Nombre del producto |
3-tert-butyl-5-phenyl-1H-pyrazole |
Fórmula molecular |
C13H16N2 |
Peso molecular |
200.28 g/mol |
Nombre IUPAC |
5-tert-butyl-3-phenyl-1H-pyrazole |
InChI |
InChI=1S/C13H16N2/c1-13(2,3)12-9-11(14-15-12)10-7-5-4-6-8-10/h4-9H,1-3H3,(H,14,15) |
Clave InChI |
OYTIKIOENYCHPV-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=NN1)C2=CC=CC=C2 |
SMILES canónico |
CC(C)(C)C1=CC(=NN1)C2=CC=CC=C2 |
Solubilidad |
3.5 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



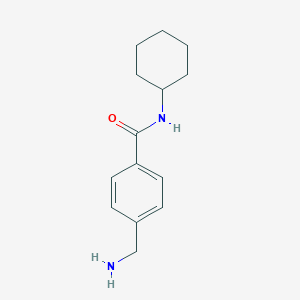
![1-Methyl-3-[(2-oxoindol-3-yl)amino]thiourea](/img/structure/B187710.png)
